7-Bromo-2-methylbenzofuran
Overview
Description
7-Bromo-2-methylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzofuran ring gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and bromine concentration, are optimized to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylbenzofuran.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of 2-methylbenzofuran.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-2-methylbenzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the methyl group on the benzofuran ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromo-2-ethylbenzofuran: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
7-Bromo-3-methylbenzofuran: Bromine atom at the 7th position but with a methyl group at the 3rd position, affecting its reactivity and applications.
Uniqueness: 7-Bromo-2-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-bromo-2-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGRFODLCTVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57547-15-6 | |
Record name | 7-bromo-2-methyl-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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